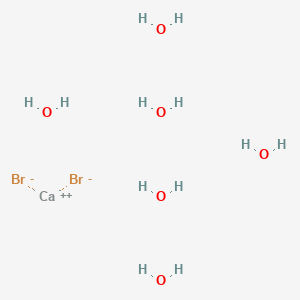
5-(3,4,5-Trifluorophenyl)-1,3-oxazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-(3,4,5-Trifluorophenyl)-1,3-oxazol-2-amine” is a complex organic compound. It likely contains an oxazole ring (a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom), attached to a phenyl ring (a six-membered ring of carbon atoms) that is substituted with three fluorine atoms .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are related compounds that have been synthesized. For example, the synthesis of 1,3,4-oxadiazole analogues has been reported, which involves the use of a scaffold hopping technique . Another process involves preparing 3,4,5-trifluorophenol from 1-halo-3,4,5-trifluorobenzene, which includes high-pressure reacting on ammonia water at 100-200 deg.C under the existence of cuprous salt, Cu salt or copper oxide as a catalyst .
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
A study by Bektaş et al. (2007) focused on the synthesis of derivatives of triazole compounds and evaluated their antimicrobial activities. This research is relevant as it demonstrates the potential of structurally similar compounds in antimicrobial applications (Bektaş et al., 2007).
Anticancer Evaluation
Kattimani et al. (2013) synthesized novel triazole derivatives and studied their anticancer effects against various human tumor cell lines. This indicates the potential use of related triazole compounds in cancer research (Kattimani et al., 2013).
Photochemical Synthesis
Research by Buscemi et al. (2001) explored the photochemical synthesis of amino-substituted oxadiazoles, providing insights into the chemical behavior of related compounds under specific conditions (Buscemi et al., 2001).
Synthesis of Triazoles
Reitz and Finkes (1989) described the synthesis of triazoles from oxadiazole compounds, demonstrating the chemical versatility and potential applications of such compounds in synthesizing related structures (Reitz & Finkes, 1989).
Unique Mechanism of Tubulin Inhibition
A study by Zhang et al. (2007) on triazolopyrimidines as anticancer agents showed a unique mechanism of tubulin inhibition, highlighting the diverse biological activities possible with similar compounds (Zhang et al., 2007).
Multicomponent Synthesis
Janvier et al. (2002) discussed a novel multicomponent synthesis technique, which is pertinent for understanding the complex reactions involving compounds like 5-(3,4,5-Trifluorophenyl)-1,3-oxazol-2-amine (Janvier et al., 2002).
Propiedades
IUPAC Name |
5-(3,4,5-trifluorophenyl)-1,3-oxazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O/c10-5-1-4(2-6(11)8(5)12)7-3-14-9(13)15-7/h1-3H,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDIQWJXWQHJII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C2=CN=C(O2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(8-Methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxy-2-phenylacetic acid](/img/structure/B2914949.png)
![N-(2,3-dichlorophenyl)-2-[(4-chlorophenyl)methylthio]acetamide](/img/structure/B2914950.png)




![2,6-dichloro-N-[(1-phenylcyclopropyl)methyl]pyridine-4-carboxamide](/img/structure/B2914958.png)



![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2914965.png)
![N-(4-{[4-(3-nitrobenzoyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2914967.png)

